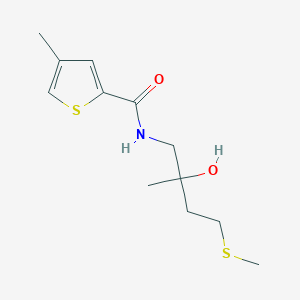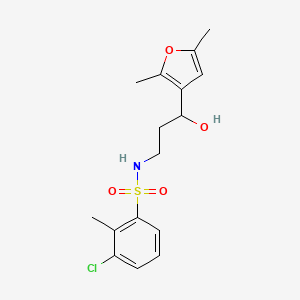![molecular formula C15H14N4O2S B2615395 2-([1,2,4]三唑并[4,3-a]吡啶-3-基硫代)-N-(4-甲氧基苯基)乙酰胺 CAS No. 307341-00-0](/img/structure/B2615395.png)
2-([1,2,4]三唑并[4,3-a]吡啶-3-基硫代)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide” belongs to the class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring. Triazolopyridines have applications in medicinal chemistry due to their diverse biological activities .
科学研究应用
抗癌活性
研究表明,类似于所讨论的化学结构的[1,2,4]三唑并[1,5-a]吡啶的衍生物表现出有希望的抗癌作用。这些化合物的修饰,例如用烷基脲取代乙酰胺基团,导致合成了对各种人癌细胞系具有有效抗增殖活性的衍生物。这些化合物不仅保留了其抗增殖活性和对 PI3Ks 和 mTOR 等酶的抑制活性,而且还表现出急性口服毒性降低,突出了它们作为具有较低副作用的有效抗癌剂的潜力 (王晓萌等人,2015)。
抗菌特性
包含噻二唑部分的新型杂环的合成及其对棉铃虫等害虫的评估表明这些化合物可以提供广谱活性。这些化合物的产生涉及通用前体,导致各种杂环的合成,包括[1,2,4]三唑并[1,5-a]吡啶,展示了它们的杀虫潜力 (A. Fadda 等人,2017)。
新型药用化合物的合成
对[1,2,4]三唑并[1,5-a]吡啶骨架内新类似物的修饰和合成的研究导致了具有显着生物活性的化合物的发现。这些活性不仅包括抗癌和抗菌作用,还包括为大脑中的受体创建新的正电子发射断层扫描 (PET) 显像剂的潜力,展示了这些化合物在开发新的诊断工具和治疗中的多功能性和重要性 (J. Kumar 等人,2006)。
作用机制
Target of Action
The primary targets of the compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide These factors can include pH, temperature, presence of other molecules, and more
生化分析
Biochemical Properties
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . The inhibition of c-Met kinase by 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide results in the suppression of cancer cell proliferation. Additionally, it has been observed to interact with DNA, potentially intercalating between DNA strands and affecting replication and transcription processes .
Cellular Effects
The effects of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and cell cycle arrest, thereby inhibiting tumor growth . It also modulates cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately resulting in decreased cell proliferation and increased apoptosis . Additionally, the compound’s interaction with DNA suggests a potential mechanism for its effects on gene expression and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body and influence its overall bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide plays a significant role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression . Additionally, it may target other organelles, such as mitochondria, affecting cellular metabolism and apoptosis . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments .
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-7-5-11(6-8-12)16-14(20)10-22-15-18-17-13-4-2-3-9-19(13)15/h2-9H,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJRENHWYIZKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

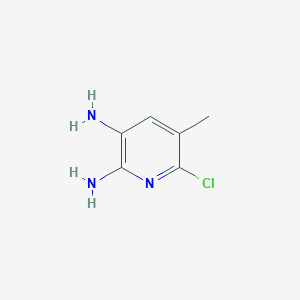
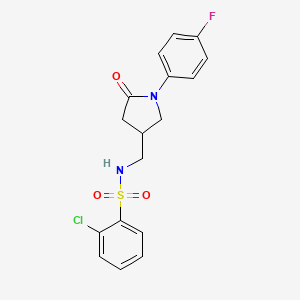
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)
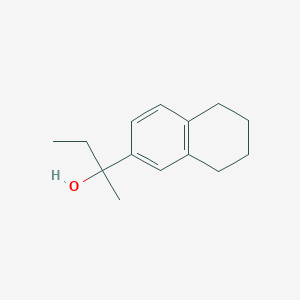


![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B2615327.png)
![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)
![N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2615330.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)
